2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine
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Overview
Description
2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine is a complex organic compound that features a piperidine ring substituted with a 2-bromobenzoyl group and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 2-bromobenzoyl group, and finally, the coupling with the chloropyrimidine moiety. Common synthetic routes include:
Step 1: Synthesis of the piperidine ring through cyclization reactions.
Step 2: Introduction of the 2-bromobenzoyl group via acylation reactions.
Step 3: Coupling with the chloropyrimidine moiety using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine
- 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-5-methylpyrimidine
Uniqueness
2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-bromophenyl)-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2/c17-14-6-2-1-5-13(14)15(22)21-7-3-4-12(10-21)23-16-19-8-11(18)9-20-16/h1-2,5-6,8-9,12H,3-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKOQIXVMPBMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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